O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside
CAS No.: 177562-15-1
Cat. No.: VC0018879
Molecular Formula: C13H22O7
Molecular Weight: 290.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177562-15-1 |
|---|---|
| Molecular Formula | C13H22O7 |
| Molecular Weight | 290.312 |
| IUPAC Name | [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |
| Standard InChI | InChI=1S/C13H22O7/c1-4-5-8(16)17-12-11-10(19-13(2,3)20-11)9(18-12)7(15)6-14/h7,9-12,14-15H,4-6H2,1-3H3/t7?,9-,10?,11-,12+/m1/s1 |
| Standard InChI Key | GJSSDRIKNAFDOR-MFORYSQASA-N |
| SMILES | CCCC(=O)OC1C2C(C(O1)C(CO)O)OC(O2)(C)C |
Introduction
Chemical Identity and Structural Properties
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a mannose derivative characterized by specific protecting groups that modify the reactivity and conformational properties of the sugar molecule. This compound is identified by several key chemical descriptors that define its structure and properties.
Chemical Identification
The compound is uniquely identified by specific chemical registry information that allows for unambiguous identification in scientific literature and commercial catalogs. These identifiers include its CAS registry number, molecular formula, and precise molecular weight as shown in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS No. | 177562-15-1 |
| Molecular Formula | C13H22O7 |
| Molecular Weight | 290.312 g/mol |
| IUPAC Name | [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d] dioxol-4-yl] butanoate |
The compound is also known by several synonyms in the chemical literature, including "2,3-O-(1-Methylethylidene)-α-D-Mannofuranose 1-Butanoate" and "α-D-Mannofuranose, 2,3-O-(1-methylethylidene)-, 1-butanoate" .
Structural Features
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside possesses distinct structural features that contribute to its chemical behavior and applications. The compound incorporates two key protecting groups: a butanoyl group and a diisopropylidene group. The butanoyl group (derived from butanoic acid) functions as an acyl protecting group, while the diisopropylidene group forms a cyclic acetal that protects two adjacent hydroxyl groups.
The alpha-D configuration specifies the stereochemistry at the anomeric position, which is critical for its reactivity profile and biological recognition. This stereochemical arrangement at the anomeric center greatly influences the compound's behavior in stereospecific reactions. The furanose form indicates that the sugar exists as a five-membered ring structure rather than the more common six-membered pyranose form of mannose.
Synthetic Methodology
The synthesis of O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside involves specific reaction conditions to achieve selective protection of hydroxyl groups in the mannose structure. Understanding these synthetic pathways is crucial for researchers working with carbohydrate chemistry.
Regioselectivity Considerations
The selective formation of 2,3-O-isopropylidene derivatives rather than protection at other positions of the sugar is influenced by several factors including reaction conditions, temperature, and the amount of acid catalyst. For optimal yields, careful control of these parameters is essential .
It's worth noting that the efficiency of the rearrangement from 4,6-O-protected to 2,3-O-protected mannopyranosides depends significantly on:
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The amount of acid added
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Reaction temperature
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Reaction time
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Solvent choice
This regioselective protection strategy enables the creation of mannose derivatives with specific hydroxyl groups available for further functionalization, which is crucial for the synthesis of complex oligosaccharides and glycoconjugates .
Research Applications
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside serves as an important tool in various areas of chemical and biochemical research. Its applications span several domains including enzyme studies, cellular interactions, and as a building block for more complex carbohydrate derivatives.
Enzyme Inhibition Studies
This compound has been investigated for its potential to inhibit specific glycosidases and other enzymes involved in carbohydrate metabolism. Its structural similarity to natural substrates allows it to function as a competitive inhibitor in certain enzymatic systems. Such inhibitory properties make it valuable for understanding enzyme mechanisms and potentially developing therapeutic agents targeting carbohydrate-processing enzymes.
Interestingly, research on related mannose derivatives has demonstrated that the stereochemical configuration can significantly impact enzyme inhibition. For instance, while glycosides belonging to the D-series are typically the natural substrates for most glycosidases, studies have shown that L-series derivatives can sometimes exhibit unexpected inhibitory profiles . This highlights the complex nature of biomolecular recognition in carbohydrate-enzyme interactions.
Cellular Interaction Research
Evidence suggests that O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside may interact with cellular receptors and proteins, potentially influencing cell signaling pathways. Particularly notable is its potential role as a ligand for lectins, which are proteins that specifically recognize and bind to carbohydrate structures.
This interaction with lectins is significant because these proteins play crucial roles in numerous biological processes including:
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Cell-cell recognition
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Host-pathogen interactions
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Immune system function
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Cancer cell metastasis
Understanding how mannose derivatives like O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside interact with lectins could provide insights into these fundamental biological processes.
| Supplier | Package Size | Price (USD) |
|---|---|---|
| TRC | 1g | $970 |
| American Custom Chemicals Corporation | 5mg | $505.25 |
| Medical Isotopes, Inc. | 100mg | $860 |
This pricing information was last updated on December 16, 2021 , and current prices may vary. The relatively high cost per milligram indicates this is a specialized research chemical primarily used in small quantities for specific research applications.
Structure-Activity Relationships
Understanding the relationship between the structure of O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside and its chemical and biological activity provides insights into its behavior in various research contexts.
Conformational Properties
The presence of the 2,3-O-diisopropylidene group significantly impacts the conformational properties of the mannofuranoside. This cyclic acetal locks the sugar into a specific conformation, restricting rotation around the C2-C3 bond. This conformational restriction is critical for:
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Controlling the stereochemical outcome of further reactions
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Presenting the remaining hydroxyl groups in specific spatial orientations
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Influencing binding interactions with biological targets such as enzymes or receptors
Reactivity Profile
The selective protection pattern in O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside creates a unique reactivity profile. The remaining unprotected hydroxyl groups exhibit differential reactivity based on their position and environment within the molecule .
This differential reactivity allows for regioselective functionalization, which is essential for the synthesis of complex carbohydrate structures. The butanoyl group at the anomeric position serves as both a protecting group and a leaving group, potentially facilitating glycosylation reactions under appropriate conditions.
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